3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a (2-methylbenzyl)thio moiety at position 3. A methylene bridge connects the triazole ring to a benzo[d]thiazol-2(3H)-one system, a bicyclic structure with a ketone oxygen. The 3-chlorophenyl group may enhance lipophilicity and membrane penetration, while the thioether linkage could influence redox activity or metal binding .
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-7-2-3-8-17(16)15-31-23-27-26-22(29(23)19-10-6-9-18(25)13-19)14-28-20-11-4-5-12-21(20)32-24(28)30/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIARFTVIVICOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to potentially act through theHSP90 and TRAP1 mediated signaling pathway .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of certain cells.
Biochemical Pathways
The compound potentially acts through the HSP90 and TRAP1 mediated signaling pathway .
Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a 1,2,4-triazole ring and a benzo[d]thiazol-2(3H)-one moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties.
Chemical Characteristics
- Molecular Formula: C24H19ClN4OS2
- Molecular Weight: 479.01 g/mol
- IUPAC Name: 3-[[4-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 - 1000 µg/mL |
| Bacillus subtilis | 250 - 500 µg/mL |
| Candida glabrata | 62.5 - 125 µg/mL |
Compounds similar to the target compound have demonstrated effective inhibition against Gram-positive bacteria due to their lipophilic nature which enhances membrane penetration .
Anticancer Activity
The anticancer potential of compounds with similar structural features has been explored extensively. For instance:
- Compounds featuring the thiazole ring have been noted for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | < 1.61 |
| Compound B | A-431 | < 1.98 |
The presence of electron-donating groups in the phenyl ring enhances the cytotoxic activity of these compounds .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with key biological macromolecules. The triazole ring is known to disrupt cellular processes by inhibiting enzyme activity or interfering with nucleic acid synthesis .
Case Studies
Several studies have reported on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of new triazole derivatives were synthesized and tested for their antimicrobial properties. The presence of specific substituents such as chlorophenyl groups significantly influenced their activity against pathogenic bacteria .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the thiazole and triazole rings can enhance biological activity. For instance, thiazole derivatives with specific substitutions exhibited marked anticancer activities in vitro .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C24H19ClN4OS2
- Molecular Weight : 479.01 g/mol
- IUPAC Name : 3-[[4-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The target compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 - 1000 µg/mL |
| Bacillus subtilis | 250 - 500 µg/mL |
| Candida glabrata | 62.5 - 125 µg/mL |
These findings suggest that the compound's lipophilic nature enhances its ability to penetrate bacterial membranes effectively.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Compounds featuring the thiazole ring have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | < 1.61 |
| Compound B | A-431 | < 1.98 |
The presence of electron-donating groups in the phenyl ring enhances the cytotoxic activity of these compounds by disrupting key cellular processes.
Case Studies
Several studies have reported on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of new triazole derivatives were synthesized and tested for their antimicrobial properties. The presence of specific substituents such as chlorophenyl groups significantly influenced their activity against pathogenic bacteria.
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the thiazole and triazole rings can enhance biological activity. For instance, thiazole derivatives with specific substitutions exhibited marked anticancer activities in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
The triazole ring’s substitution pattern critically determines biological activity and physicochemical properties. Key analogs include:
- Chlorophenyl vs.
- Thioether vs. Thione : The (2-methylbenzyl)thio group in the target differs from thione-containing analogs (e.g., ), which may form stronger hydrogen bonds but exhibit lower stability under oxidative conditions .
Linked Heterocyclic Systems
The benzo[d]thiazol-2(3H)-one moiety distinguishes the target from analogs with simpler thiazole or fused systems:
- Thiazol-2(3H)-one vs.
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzothiazolone core is synthesized via cyclization of 2-aminothiophenol (1 ) with phosgene or urea under acidic conditions. For example, refluxing 1 with urea in hydrochloric acid yields benzo[d]thiazol-2(3H)-one (2 ) with >85% efficiency.
Reaction Conditions
- Reagents: 2-Aminothiophenol, urea, HCl
- Temperature: 100–120°C
- Solvent: Water or ethanol
- Yield: 85–90%
Synthesis of 4-(3-Chlorophenyl)-5-((2-Methylbenzyl)thio)-4H-1,2,4-Triazol-3-amine
Formation of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Reacting 3-chlorophenylhydrazine (4 ) with carbon disulfide in ethanol under basic conditions yields 4-(3-chlorophenyl)-1,2,4-triazole-3-thiol (5 ).
Reaction Conditions
- Reagents: 3-Chlorophenylhydrazine, CS₂, KOH
- Temperature: 25°C
- Solvent: Ethanol
- Yield: 80–85%
Thioether Functionalization
The thiol group in 5 undergoes nucleophilic substitution with 2-methylbenzyl bromide (6 ) in the presence of a base to install the (2-methylbenzyl)thio moiety.
Reaction Conditions
- Reagents: 2-Methylbenzyl bromide, K₂CO₃
- Temperature: 60°C
- Solvent: DMF
- Yield: 75–80%
Amination at Position 3
To introduce the amine group required for coupling, 5 is treated with hydroxylamine-O-sulfonic acid in ammonia-saturated methanol, yielding 4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-amine (7 ).
Reaction Conditions
- Reagents: NH₂OSO₃H, NH₃
- Temperature: 0–5°C
- Solvent: Methanol
- Yield: 65–70%
Coupling of Heterocyclic Moieties
Nucleophilic Alkylation
The bromomethyl group in 3 reacts with the amine in 7 via nucleophilic substitution in anhydrous DMF, forming the final product. Triethylamine is added to scavenge HBr.
Reaction Conditions
- Reagents: Triethylamine
- Temperature: 25°C
- Solvent: DMF
- Yield: 60–65%
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, DMSO- d ₆): δ 7.85–7.15 (m, 11H, aromatic), 4.45 (s, 2H, SCH₂), 3.95 (s, 2H, NCH₂), 2.40 (s, 3H, CH₃).
- LC-MS (ESI⁺): m/z 492.1 [M+H]⁺ (calculated for C₂₄H₁₈ClN₅OS₂: 491.5).
Optimization and Yield Analysis
| Step | Reaction | Yield (%) | Key Parameters |
|---|---|---|---|
| 1.1 | Benzothiazolone formation | 85–90 | HCl, 120°C, 6 h |
| 1.2 | Bromination | 70–75 | NBS, AIBN, 80°C, 12 h |
| 2.1 | Triazole synthesis | 80–85 | KOH, 25°C, 4 h |
| 2.2 | Thioether installation | 75–80 | K₂CO₃, 60°C, 8 h |
| 2.3 | Amination | 65–70 | NH₃, 0°C, 2 h |
| 3.1 | Coupling | 60–65 | Et₃N, 25°C, 24 h |
Mechanistic Considerations
Triazole Ring Formation
The cyclization of thiosemicarbazide proceeds through a base-mediated deprotonation and intramolecular nucleophilic attack, forming the 1,2,4-triazole core.
Thioether Bond Formation
The substitution reaction between 5 and 2-methylbenzyl bromide follows an Sₙ2 mechanism, facilitated by the polar aprotic solvent DMF.
Alkylation Dynamics
The coupling step involves the amine in 7 acting as a nucleophile, displacing bromide from 3 to form the C–N bond. Steric hindrance from the 2-methylbenzyl group necessitates prolonged reaction times.
Challenges and Mitigation
- Regioselectivity in Triazole Synthesis : Controlled stoichiometry of CS₂ and 3-chlorophenylhydrazine ensures exclusive formation of the 1,2,4-triazole isomer.
- Oxidation of Thioether : Reactions are conducted under nitrogen to prevent oxidation to sulfoxide or sulfone.
- Purification Complexity : Gradient elution in column chromatography separates the product from unreacted 3 and 7 .
Q & A
Q. What in silico tools validate the compound’s potential as a kinase inhibitor?
- Pharmacophore modeling : Align triazole-thioether motifs with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) using Schrödinger Suite .
- QSAR modeling : Train models on datasets of known kinase inhibitors to predict inhibitory constants (Ki) .
- Binding free energy calculations : Use MM/GBSA to rank binding affinities across kinase families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
